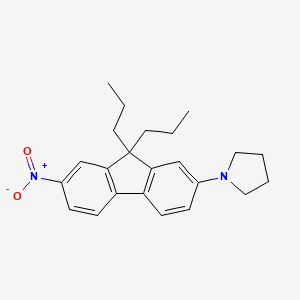
1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine is a complex organic compound characterized by the presence of a nitro group, a fluorenyl moiety, and a pyrrolidine ring
Métodos De Preparación
The synthesis of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the nitration of 9,9-dipropylfluorene followed by the introduction of the pyrrolidine ring. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration and subsequent cyclization reactions under optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Addition: The pyrrolidine ring can undergo addition reactions with electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorenyl moiety may also play a role in the compound’s activity by interacting with hydrophobic regions of proteins and membranes .
Comparación Con Compuestos Similares
1-(7-Nitro-9,9-dipropyl-9H-fluoren-2-YL)pyrrolidine can be compared with other similar compounds, such as:
1-(9,9-dibutyl-7-nitro-9H-fluoren-2-yl)-O-acetyloxime: This compound has a similar fluorenyl structure but differs in the functional groups attached.
1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone: This compound features a bromo and difluoro substitution on the fluorenyl ring, leading to different chemical properties and reactivity
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
918442-30-5 |
|---|---|
Fórmula molecular |
C23H28N2O2 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
1-(7-nitro-9,9-dipropylfluoren-2-yl)pyrrolidine |
InChI |
InChI=1S/C23H28N2O2/c1-3-11-23(12-4-2)21-15-17(24-13-5-6-14-24)7-9-19(21)20-10-8-18(25(26)27)16-22(20)23/h7-10,15-16H,3-6,11-14H2,1-2H3 |
Clave InChI |
RVDLQOHFVAKZIM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(C2=C(C=CC(=C2)N3CCCC3)C4=C1C=C(C=C4)[N+](=O)[O-])CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


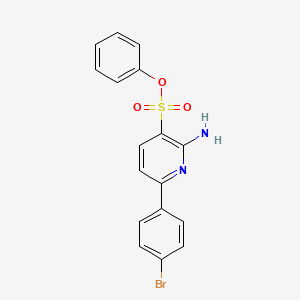

![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}aniline](/img/structure/B12610331.png)
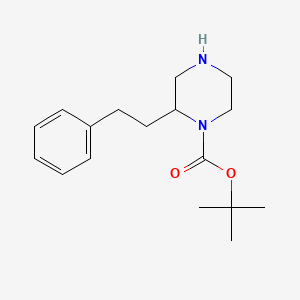

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylpyrrole-3-carboxamide](/img/structure/B12610357.png)
![N-[(2S)-2-Amino-3-methylbutyl]-4-methylbenzamide](/img/structure/B12610362.png)
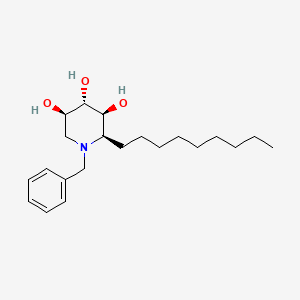
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)
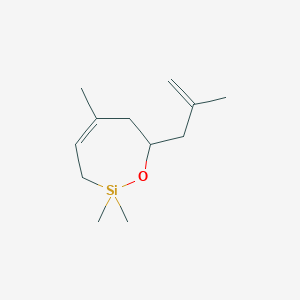
![2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol](/img/structure/B12610393.png)
![N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B12610397.png)
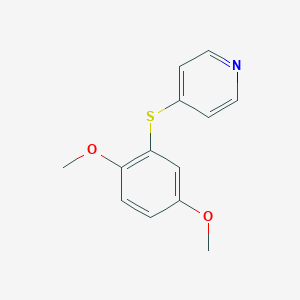
![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)
